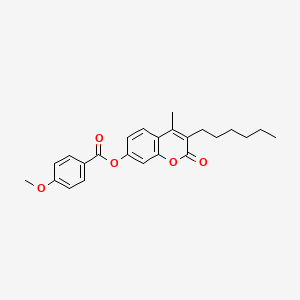

3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

Description

3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a synthetic coumarin derivative esterified with 4-methoxybenzoic acid. The core structure consists of a coumarin scaffold (2H-chromen-2-one) substituted with a hexyl chain at position 3, a methyl group at position 4, and a 4-methoxybenzoyloxy group at position 5. Its synthesis likely involves esterification of 7-hydroxycoumarin derivatives with 4-methoxybenzoyl chloride, followed by purification via crystallization or chromatography .

Properties

Molecular Formula |

C24H26O5 |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

(3-hexyl-4-methyl-2-oxochromen-7-yl) 4-methoxybenzoate |

InChI |

InChI=1S/C24H26O5/c1-4-5-6-7-8-21-16(2)20-14-13-19(15-22(20)29-24(21)26)28-23(25)17-9-11-18(27-3)12-10-17/h9-15H,4-8H2,1-3H3 |

InChI Key |

TUDAXVRQWLPFBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=C(C2=C(C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)OC1=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate typically involves the condensation of 4-methyl-7-hydroxycoumarin with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various substituted coumarin derivatives.

Scientific Research Applications

3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential antimicrobial and antiviral properties.

Medicine: Investigated for its anticoagulant and anti-inflammatory activities.

Industry: Utilized in the development of dyes and optical brighteners.

Mechanism of Action

The mechanism of action of 3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication . It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Physicochemical Properties

- Lipophilicity : The hexyl chain in the target compound increases lipophilicity (logP ~6.5 inferred from analogues ), compared to shorter-chain derivatives like 4-methylbenzoate esters (logP ~4.0–5.0) .

- Thermal Stability : 4-Methoxybenzoate esters generally exhibit stability up to 200°C, as seen in metal complexes , but decomposition pathways may vary with coumarin substituents.

- Crystallinity : Analogues such as 4-pentylphenyl 4-methoxybenzoate form crystalline powders , suggesting similar solid-state behavior for the target compound.

Q & A

Q. What are the established synthetic routes for 3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate?

A common approach involves esterification of the parent coumarin derivative. For example, 4-methylumbelliferone (7-hydroxy-4-methylcoumarin) can react with 4-methoxybenzoyl chloride in the presence of a base (e.g., K₂CO₃) under reflux in a solvent like ethyl acetate. This method is analogous to the synthesis of sulfonate derivatives of coumarins . Key steps include:

- Substrate activation : Deprotonation of the hydroxyl group at the 7-position of the coumarin core.

- Nucleophilic acyl substitution : Reaction with the acyl chloride to form the ester bond.

- Purification : Recrystallization from hexane/ethyl acetate mixtures or column chromatography.

Q. What analytical techniques are critical for characterizing this compound?

- X-ray crystallography : Determines molecular conformation and hydrogen-bonding networks, as demonstrated for structurally similar coumarin sulfonates .

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., hexyl chain integration at C3, methoxybenzoate at C7).

- HPLC-MS : Validates purity and molecular weight, particularly for detecting residual starting materials or side products.

Q. What safety protocols are recommended for handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and flame-retardant lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis or handling.

- Storage : Keep in airtight containers in dry, ventilated areas away from ignition sources .

Advanced Research Questions

Q. How do structural modifications (e.g., hexyl chain length, ester group) influence biological activity?

- Rationale : The hexyl chain may enhance lipophilicity, affecting membrane permeability, while the 4-methoxybenzoate group could modulate electronic properties or steric interactions with target proteins.

- Methodology :

- Synthesize analogs with varying alkyl chain lengths (e.g., butyl, octyl) and compare bioactivity using enzymatic assays (e.g., Cdc25 phosphatase inhibition, as seen in related coumarins ).

- Perform molecular docking studies to assess binding affinity changes in protein active sites.

Q. What challenges arise in optimizing solubility for in vitro assays?

- Issue : The compound’s hydrophobicity (due to the hexyl group) may limit aqueous solubility.

- Solutions :

Q. How can researchers resolve contradictions in biological activity data across studies?

- Case Example : Discrepancies in IC₅₀ values for MEK1 inhibition may stem from assay conditions (e.g., ATP concentration, incubation time).

- Methodology :

- Standardize assays using positive controls (e.g., PD98059 for MEK1).

- Validate results with orthogonal techniques (e.g., Western blotting for phosphorylated ERK).

- Perform meta-analyses of published data to identify trends or outliers .

Methodological Notes

- Synthesis Optimization : Replace sulfonyl chloride with 4-methoxybenzoyl chloride in the procedure from and monitor reaction progress via TLC.

- Crystallography : Use slow evaporation of acetone/hexane mixtures to grow single crystals suitable for X-ray analysis .

- Enzymatic Assays : Pre-incubate the compound with target enzymes for 30 minutes to ensure binding equilibrium before adding substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.